N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide
Description
N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide is a chemical compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a methoxybenzyl group attached to the nitrogen atom and a nitro group attached to the benzene ring
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-methyl-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4/c1-11-6-5-8-13(15(11)18(20)21)16(19)17-10-12-7-3-4-9-14(12)22-2/h3-9H,10H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YATCQVIBBYAAKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)NCC2=CC=CC=C2OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide typically involves a multi-step process. One common method includes the nitration of 3-methylbenzoic acid to introduce the nitro group, followed by the formation of the benzamide through an amide coupling reaction with 2-methoxybenzylamine. The reaction conditions often involve the use of strong acids or bases as catalysts and may require controlled temperatures to ensure the desired product yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed:
Oxidation: Formation of N-(2-methoxybenzyl)-3-methyl-2-aminobenzamide.
Reduction: Formation of N-(2-methoxybenzyl)-3-methyl-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxybenzyl group may enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution.
Comparison with Similar Compounds
N-(2-methoxybenzyl)-3-methyl-2-nitrobenzamide can be compared with other similar compounds, such as:
N-(2-methoxybenzyl)-3-methyl-2-aminobenzamide: Similar structure but with an amine group instead of a nitro group.
N-(2-methoxybenzyl)-3-methyl-2-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.
N-(2-methoxybenzyl)-3-methyl-2-bromobenzamide: Similar structure but with a bromo group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
